molecular formula C13H13NO3 B2602540 1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid CAS No. 1459289-81-6

1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid

Cat. No.: B2602540
CAS No.: 1459289-81-6
M. Wt: 231.251
InChI Key: RENDIPWTRHVRMG-UHFFFAOYSA-N
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Description

1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It is defined as a heterocyclic building block, a class of compounds highly valued in medicinal chemistry and drug discovery for constructing novel molecular architectures . The compound features a unique structure combining a cyclopropane ring, a carboxylic acid functional group, and an isoindoline moiety, as indicated by its SMILES code, O=C(C1(C(N2CC3=C(C=CC=C3)C2)=O)CC1)O . This specific structure makes it a valuable intermediate for researchers working in areas such as the development of cyclopropane carboxylic acid derivatives, which are explored in various fields including pharmaceutical applications . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

1-(1,3-dihydroisoindole-2-carbonyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-11(13(5-6-13)12(16)17)14-7-9-3-1-2-4-10(9)8-14/h1-4H,5-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENDIPWTRHVRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)N2CC3=CC=CC=C3C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1459289-81-6
Record name 1-(isoindoline-2-carbonyl)cyclopropanecarboxylic acid
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Preparation Methods

The synthesis of 1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid typically involves multiple steps, starting with the formation of the isoindoline core. One common method involves the cyclization of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The cyclopropane ring is then introduced through a series of reactions involving cyclopropanation of the appropriate intermediates under controlled conditions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .

Chemical Reactions Analysis

1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Analogues

1-(Trifluoromethyl)cyclopropanecarboxylic Acid
  • Structure : Cyclopropane ring with a trifluoromethyl (-CF₃) substituent and a carboxylic acid group.
  • Molecular Weight : ~180.1 g/mol (estimated).
  • Key Findings: Used in the synthesis of cannabinoid receptor modulators (e.g., Compound 764 in ). The electron-withdrawing -CF₃ group enhances metabolic stability and influences lipophilicity, critical for CNS-targeting drugs.
  • Comparison: Unlike the isoindoline substituent, -CF₃ is smaller and non-aromatic, favoring different pharmacokinetic profiles .
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic Acid Derivatives
  • Structure: Cyclopropane ring with aryl and aminomethyl substituents.
  • Key Findings: Derivatives like midalcipran () exhibit potent antidepressant activity, surpassing imipramine in preclinical models. The aminomethyl group enables hydrogen bonding, while the aryl group enhances target affinity.
  • Comparison : The isoindoline substituent’s bulkiness may reduce BBB permeability compared to midalcipran’s simpler aryl group, but its aromaticity could improve receptor binding .
1-(Thien-2-yl)cyclopropanecarboxylic Acid
  • Structure : Cyclopropane ring with a thiophene substituent.
  • Molecular Weight : 168.21 g/mol ().
  • Key Findings : Used in halogen bonding studies for protein-ligand interactions. The thiophene group provides a sulfur heteroatom for unique electronic interactions.
  • Comparison : The isoindoline group’s larger aromatic system may offer stronger π-π interactions but lower solubility than thiophene .
1-(Boc-Amino)cyclopropanecarboxylic Acid
  • Structure: Cyclopropane ring with a tert-butoxycarbonyl (Boc)-protected amino group.
  • Molecular Weight : 201.22 g/mol ().
  • Key Findings : A building block in peptide synthesis, where the Boc group protects amines during coupling reactions.
  • Comparison : The isoindoline substituent lacks a protecting group, making the target compound more reactive but less stable in synthetic workflows .
Halogenated Derivatives (Fluoro- and Iodo-)
  • 1-Fluorocyclopropane-1-carboxylic Acid ():
    • Fluorine’s electronegativity alters electronic properties, enhancing acidity (pKa ~2–3). Used in radiopharmaceuticals.
  • 1-Iodocyclopropanecarboxylic Acid ():
    • Iodine’s polarizability supports cross-coupling reactions (e.g., Suzuki-Miyaura). Molecular weight = 211.99 g/mol.
  • Comparison : Halogens provide distinct reactivity (e.g., fluorine for stability, iodine for synthesis), whereas the isoindoline group prioritizes target engagement .

Data Table: Key Properties of Cyclopropanecarboxylic Acid Derivatives

Compound Substituent Molecular Weight (g/mol) Key Applications Biological Activity/Notes
1-(Isoindoline-2-carbonyl)... Isoindoline-2-carbonyl ~245.3 (estimated) Hypothesized: Drug intermediates Potential CNS or enzyme modulation
1-(Trifluoromethyl)... -CF₃ ~180.1 Cannabinoid receptor modulators Enhanced metabolic stability
Midalcipran (1-Aryl-2-(aminomethyl)...) Aryl + aminomethyl ~279.8 Antidepressants Higher activity than imipramine
1-(Thien-2-yl)... Thiophene 168.21 Protein-ligand interaction studies Sulfur-mediated interactions
1-Fluorocyclopropane... -F 118.10 Radiopharmaceuticals High acidity
1-Iodocyclopropane... -I 211.99 Synthetic chemistry Cross-coupling applications

Biological Activity

1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features an isoindoline moiety linked to a cyclopropane ring via a carbonyl group. Its molecular formula is C13H13NO3C_{13}H_{13}NO_3 with a molecular weight of 231.25 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for its potential anticancer properties.
  • Receptor Interaction : It can bind to various receptors, influencing signaling pathways related to inflammation and apoptosis.
  • Chemical Reactivity : The compound undergoes several chemical reactions, including oxidation and reduction, which may contribute to its biological effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects, potentially making it useful in treating infections.
  • Anticancer Potential : There is ongoing research into its efficacy against various cancer cell lines, with indications of significant cytotoxicity.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against specific bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key enzymes involved in proliferation

Case Study: Anticancer Activity

In a recent study, this compound was tested against several cancer cell lines, including breast and lung cancer. The results demonstrated a dose-dependent increase in cell death, attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests that the compound could be further developed as a therapeutic agent in oncology.

Q & A

Q. What are the recommended synthetic routes for 1-(Isoindoline-2-carbonyl)cyclopropanecarboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of cyclopropane-carboxylic acid derivatives typically involves [2+1] cyclopropanation strategies or ring-strain-driven functionalization. For analogs like 1-(Boc-Amino)cyclopropanecarboxylic acid, optimized routes include:

  • Route A : Use of THF as a solvent with carbodiimide coupling agents (e.g., DCC) at 0–25°C for 12–24 hours, achieving >90% yield .
  • Route B : Dichloromethane-based reactions with HATU/DIPEA activation under inert atmospheres, followed by purification via flash chromatography .

For 1-(Isoindoline-2-carbonyl) derivatives, consider:

  • Key Variables : Solvent polarity (THF vs. DCM), temperature (0°C vs. RT), and catalyst loading (5–10 mol%).
  • Optimization : Use design-of-experiments (DoE) to test variables systematically. Monitor intermediates via LC-MS and confirm final product purity by HPLC (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling : Use NIOSH-approved P95 respirators and EN 166-compliant safety goggles to prevent inhalation/ocular exposure. Wear nitrile gloves inspected for integrity before use .
  • Storage : Store in airtight containers under nitrogen at –20°C to minimize hydrolysis. Avoid exposure to moisture or light, as cyclopropane rings are prone to ring-opening under acidic/basic conditions .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. What analytical techniques are critical for confirming the stereochemistry of cyclopropane-containing compounds like this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., synchrotron sources for high-resolution data) .
  • NMR Spectroscopy : Analyze 1^1H-1^1H coupling constants (e.g., JcisJ_{cis} vs. JtransJ_{trans} in cyclopropane rings) and NOESY correlations to infer spatial arrangements .
  • Comparative Analysis : Benchmark against known stereoisomers (e.g., (1R,2S)- vs. (1S,2R)-cyclopropane derivatives) using chiral HPLC (Chiralpak IA/IB columns) .

Q. How can contradictory data in solubility or reactivity of cyclopropane derivatives be resolved?

Methodological Answer:

  • Solubility Discrepancies :

    • Experimental Validation : Use shake-flask method (OECD 105) in buffered solutions (pH 1.2–7.4) to measure log P and aqueous solubility. Account for ionization using Henderson-Hasselbalch adjustments .
    • Computational Modeling : Apply COSMO-RS or QSPR models to predict solubility, cross-validated with experimental data .
  • Reactivity Conflicts :

    • Mechanistic Probes : Use isotopic labeling (e.g., 13^{13}C-cyclopropane) to track ring-opening pathways under acidic/oxidative conditions .
    • Controlled Replicates : Repeat experiments with standardized protocols (e.g., fixed solvent ratios, inert atmosphere) to isolate variables causing discrepancies .

Q. What strategies are effective for assessing the biological activity of this compound analogs?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against target enzymes (e.g., proteases) using fluorogenic substrates and IC50_{50} determination .
    • Cellular Uptake : Quantify intracellular concentration via LC-MS/MS in HEK293 or HepG2 cells .
  • SAR Studies : Modify the isoindoline carbonyl group (e.g., substituents at position 5) and correlate changes with activity using 3D-QSAR models .

Q. How can researchers address the lack of physicochemical data (e.g., melting point, log P) for novel cyclopropane derivatives?

Methodological Answer:

  • Experimental Determination :
    • Melting Point : Use differential scanning calorimetry (DSC) with heating rates of 5°C/min under nitrogen .
    • log P : Perform octanol-water partitioning assays (shake-flask method) validated via UPLC-UV quantification .
  • Data Gap Mitigation : Cross-reference analogous compounds (e.g., 1-Aminocyclopropanecarboxylic acid, log P = –1.2) to estimate properties .

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